
Boc-Val-Cit-PABA
Vue d'ensemble
Description
Boc-Val-Cit-PABA is a chemical compound that plays a significant role in the field of bioconjugation and drug delivery systems. It is commonly used as a linker in antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic drugs specifically to target cells, such as cancer cells, thereby minimizing systemic toxicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Val-Cit-PABA typically involves the following steps:
Protection of Valine: The amino group of valine is protected using a Boc (tert-butoxycarbonyl) group to form Boc-Valine.
Coupling with Citrulline: Boc-Valine is then coupled with citrulline using coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DCC (Dicyclohexylcarbodiimide) in the presence of a base like DIPEA (Diisopropylethylamine).
Attachment of PABA: The resulting Boc-Val-Cit is further reacted with para-aminobenzoic acid (PABA) to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar chemical reactions but with optimized reaction conditions to ensure high yield and purity. The process involves rigorous purification steps, including chromatography, to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Boc-Val-Cit-PABA undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) to expose the free amino group.
Hydrolysis: The ester bond between citrulline and PABA can be hydrolyzed under acidic or basic conditions.
Coupling Reactions: The free amino group can be used to couple with other molecules, such as drugs or antibodies, using standard peptide coupling reagents.
Common Reagents and Conditions:
Deprotection: TFA, dichloromethane (DCM)
Hydrolysis: HCl or NaOH, water
Coupling Reactions: HBTU, DCC, DIPEA, DMF (Dimethylformamide)
Major Products Formed:
Deprotection: Val-Cit-PABA
Hydrolysis: Citrulline and PABA
Coupling Reactions: ADCs or other bioconjugates
Applications De Recherche Scientifique
Linker Design for ADCs
Boc-Val-Cit-PABA is extensively used in the synthesis of ADCs. The linker facilitates the attachment of cytotoxic agents to antibodies, ensuring that the drug is released only upon internalization by target cells. This targeted approach significantly improves the therapeutic index of chemotherapeutic agents.
Targeted Drug Delivery Systems
Beyond ADCs, this compound is employed in various targeted drug delivery systems. It allows for the coupling of therapeutic agents to targeting moieties, which can improve drug localization and reduce off-target effects.
- Mechanism : The linker is designed to be sensitive to proteases prevalent in certain biological environments, enabling controlled drug release.
- Advantages : Improved therapeutic outcomes through specific targeting and reduced systemic side effects.
Enhanced Efficacy in Cancer Treatment
A study by AxisPharm highlighted the effectiveness of this compound linkers in ADC formulations, showing superior tumor inhibition compared to traditional linkers . The research indicated that ADCs utilizing this linker exhibited better stability and drug release profiles.
Synthesis Methodology Improvements
Recent advancements have focused on optimizing the synthesis pathways for this compound to enhance yield and purity. A modified synthesis route reported by researchers improved overall yields while avoiding epimerization issues common in earlier methodologies .
Comparative Analysis of Linkers
The following table summarizes key differences between various linkers used in ADCs, highlighting the advantages of this compound:
Linker Type | Cleavage Mechanism | Targeted Release | Stability |
---|---|---|---|
This compound | Cathepsin B-sensitive | High | High |
Val-Ala | Non-specific | Moderate | Moderate |
Val-Lys | Non-specific | Low | Low |
Mécanisme D'action
The mechanism of action of Boc-Val-Cit-PABA involves its cleavage by specific enzymes within the target cells. The Val-Cit dipeptide is recognized and cleaved by cathepsin B, an enzyme overexpressed in many tumor cells. This cleavage releases the cytotoxic drug, which then exerts its therapeutic effect.
Molecular Targets and Pathways:
Cathepsin B: The primary enzyme responsible for cleaving the Val-Cit dipeptide.
ADC Pathway: The antibody targets the cancer cell, internalizes the ADC, and releases the cytotoxic drug intracellularly.
Comparaison Avec Des Composés Similaires
Val-Cit-PABC
mc-Val-Cit-PABA
Val-Cit-MMAE (Monomethyl Auristatin E)
mc-Val-Cit-MMAE
Activité Biologique
Boc-Val-Cit-PABA (Boc-Val-Cit-p-aminobenzoic acid) is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in antibody-drug conjugates (ADCs) and targeted cancer therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and its role as a cleavable linker in drug delivery.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes a valine (Val) and citrulline (Cit) moiety linked to p-aminobenzoic acid (PABA). The Boc (tert-butyloxycarbonyl) group serves as a protective group that enhances the stability of the compound during synthesis and storage.
The biological activity of this compound is primarily attributed to its role as a cleavable linker in ADCs. The Val-Cit sequence is specifically cleaved by Cathepsin B, an enzyme predominantly found in lysosomes. This cleavage releases the cytotoxic drug linked to the antibody, allowing for targeted delivery to cancer cells while minimizing systemic toxicity .
In Vitro Studies
- Cell Proliferation Inhibition :
- Reactive Oxygen Species (ROS) Production :
- Antioxidant Properties :
Case Studies and Applications
- Antibody-Drug Conjugates :
-
Peptide Dendrimers :
- The incorporation of this compound into peptide dendrimers has led to the development of novel therapeutic agents with enhanced selectivity for cancer cells. These dendrimers not only exhibit cytotoxic effects but also possess antioxidant properties that can protect normal cells from oxidative stress .
Data Table: Summary of Biological Activities
Activity Type | Concentration | Effect |
---|---|---|
Cell Proliferation | 20-100 μM | Reduction in melanoma cell proliferation |
ROS Generation | 20 μM | < 25% increase in ROS; preserved cell viability |
Antioxidant Activity | Varies | Enhanced radical scavenging compared to PABA |
Cleavage by Cathepsin B | N/A | Specific cleavage leading to drug release |
Q & A
Basic Research Questions
Q. What is the mechanistic role of Boc-Val-Cit-PABA in antibody-drug conjugate (ADC) design?
this compound is a cleavable linker that connects cytotoxic payloads to antibodies in ADCs. It is selectively cleaved by cathepsin B, an enzyme overexpressed in lysosomes of cancer cells, enabling targeted drug release. Methodological validation involves:
- Confirming cleavage specificity using enzyme kinetics assays (e.g., HPLC or mass spectrometry) .
- Assessing linker stability in plasma via comparative studies between healthy and tumor microenvironments .
Q. How can researchers synthesize and characterize this compound for ADC applications?
Synthesis typically follows solid-phase peptide chemistry, with Boc (tert-butyloxycarbonyl) protecting the valine residue. Key steps include:
- Purification via reverse-phase HPLC to ensure >95% purity .
- Structural validation using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
- Solubility testing in DMSO (105 mg/mL) for formulation compatibility .
Q. What are the critical storage conditions for this compound to maintain stability?
- Store lyophilized powder at 2–8°C in airtight containers to prevent hydrolysis.
- For dissolved formulations (e.g., in DMSO), aliquot and store at -20°C or -80°C for long-term stability .
Advanced Research Questions
Q. How can researchers optimize this compound’s stability in systemic circulation while ensuring efficient intracellular cleavage?
- Experimental design : Use pharmacokinetic (PK) studies to compare linker stability in murine models with/without tumor xenografts.
- Data analysis : Quantify intact linker vs. free payload in plasma via LC-MS. Adjust the spacer length (e.g., PABA moiety) to balance stability and cleavage efficiency .
- Contradiction resolution : If linker stability conflicts with cleavage efficiency, explore alternative enzyme-labile sequences (e.g., Val-Ala) while retaining Boc protection .
Q. What methodologies address batch-to-batch variability in this compound synthesis?
- Implement quality control (QC) protocols:
- Track purity (>99%) and residual solvents via gas chromatography (GC).
- Standardize reaction times and temperatures using automated synthesizers .
Q. How do researchers validate the specificity of cathepsin B-mediated cleavage in heterogeneous tumor models?
- In vitro : Treat cancer cell lines (e.g., HER2+ SK-BR-3) with ADCs and measure cytotoxicity in the presence/absence of cathepsin B inhibitors (e.g., E-64).
- In vivo : Use knockout mouse models lacking cathepsin B to assess off-target toxicity .
- Data interpretation : Correlate linker cleavage efficiency (via tumor homogenate assays) with therapeutic efficacy .
Q. What strategies mitigate aggregation issues in this compound-based ADCs during formulation?
- Screen buffering agents (e.g., histidine vs. citrate) to optimize pH (5.5–7.0) for solubility.
- Use dynamic light scattering (DLS) to monitor particle size during conjugation .
- Apply differential scanning calorimetry (DSC) to identify excipients that stabilize the linker-payload complex .
Q. Data Analysis and Reproducibility
Q. How should researchers handle conflicting data on this compound’s solubility in aqueous vs. organic solvents?
- Methodological refinement : Conduct parallel solubility tests in PBS (pH 7.4) and DMSO, noting temperature and agitation rates.
- Statistical reconciliation : Use Bland-Altman plots to assess inter-lab variability .
- Documentation : Report solvent lot numbers and storage conditions to ensure reproducibility .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in ADC efficacy studies?
- Apply nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀ values.
- Use bootstrapping to quantify confidence intervals in small-sample studies .
- Address outliers by repeating experiments with triplicate technical replicates .
Q. Experimental Design Challenges
Q. How can researchers ensure reproducibility in this compound cleavage assays across different laboratory settings?
- Standardize enzyme activity units (e.g., 1 U = 1 μmol substrate cleaved/min at 37°C).
- Distribute reference linker batches with certificates of analysis (CoA) to collaborating labs .
- Use inter-laboratory comparison studies to harmonize protocols .
Q. What controls are essential when assessing off-target toxicity of this compound in preclinical models?
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N5O6/c1-14(2)18(28-22(33)34-23(3,4)5)20(31)27-17(7-6-12-25-21(24)32)19(30)26-16-10-8-15(13-29)9-11-16/h8-11,14,17-18,29H,6-7,12-13H2,1-5H3,(H,26,30)(H,27,31)(H,28,33)(H3,24,25,32)/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCVAPFXSOAOCL-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.